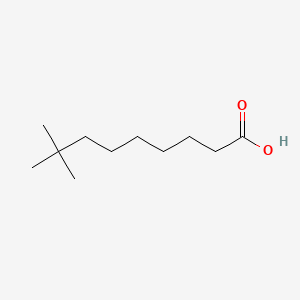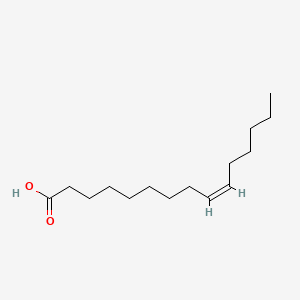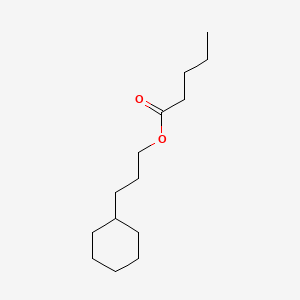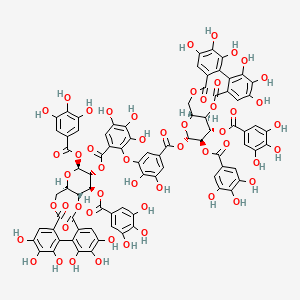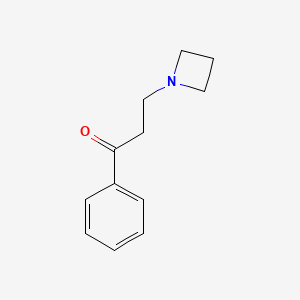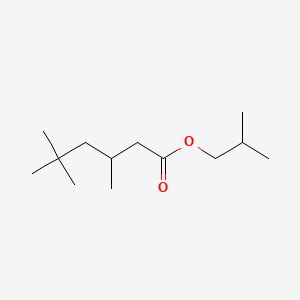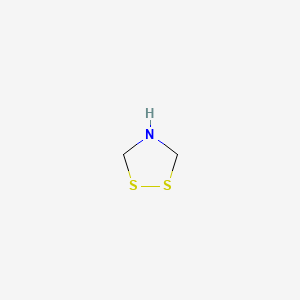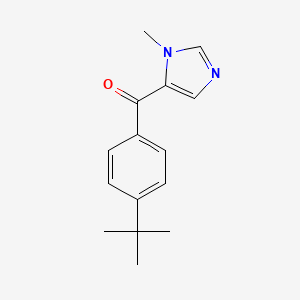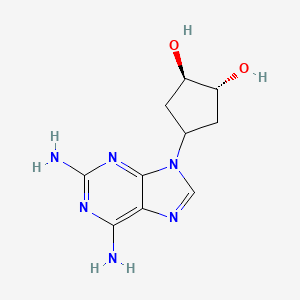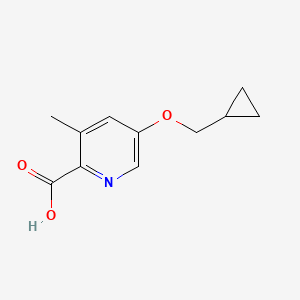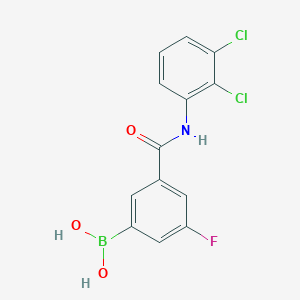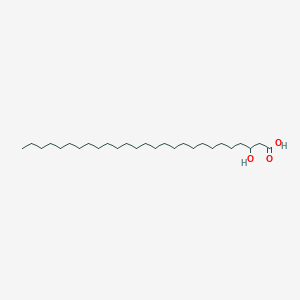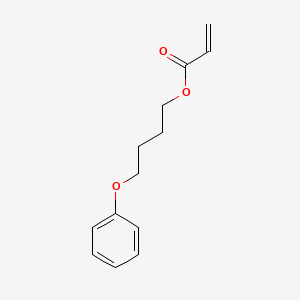
2-Propenoic acid, 4-phenoxybutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 4-phenoxybutyl ester, also known as 4-phenoxybutyl acrylate, is an organic compound with the molecular formula C13H16O3. It is an ester derived from the reaction of 2-propenoic acid (acrylic acid) and 4-phenoxybutanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 4-phenoxybutyl ester can be synthesized through the esterification reaction between 2-propenoic acid and 4-phenoxybutanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the ester. The process is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 4-phenoxybutyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polyacrylates, which are used in coatings, adhesives, and sealants.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-phenoxybutyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 4-phenoxybutyl ester primarily involves its ability to undergo polymerization. The ester group and the double bond in the propenoic acid moiety are key functional groups that participate in chemical reactions. The polymerization process involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, butyl ester (Butyl acrylate)
- 2-Propenoic acid, 2-phenoxyethyl ester (Phenoxyethyl acrylate)
Uniqueness
2-Propenoic acid, 4-phenoxybutyl ester is unique due to the presence of the phenoxybutyl group, which imparts specific properties such as enhanced flexibility, adhesion, and chemical resistance. These properties make it particularly useful in applications requiring durable and high-performance materials .
Propiedades
Número CAS |
103969-85-3 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-phenoxybutyl prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-13(14)16-11-7-6-10-15-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2 |
Clave InChI |
RGLHEMZXTOODQW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


